Tetramethylsuccinonitrile (TMSN) is an aliphatic nitrile and a dimerization product of the 2-cyano-2-propyl radical. [] It is often found as a residual compound in materials manufactured using 2,2′-Azobisisobutyronitrile (AIBN) as a polymerization initiator, including certain plastics used for food packaging. [, , , ] TMSN's presence as a residual compound has driven research into its safety and potential toxicity. [, , , , ] Beyond its presence as a byproduct, TMSN serves as a valuable reagent in various chemical syntheses, particularly in the formation of heterocyclic compounds like dihydropyrrole imines and porphyrin derivatives. [, , , , , ]
Tetramethylsuccinonitrile is a chemical compound with the molecular formula and a molecular weight of approximately 136.20 g/mol. It is categorized as a nitrile and is recognized for its unique properties, particularly in applications involving solid polymer electrolytes and as a plasticizer in various materials. The compound features four methyl groups attached to the succinonitrile backbone, which enhances its thermal and electrical properties compared to its parent compound, succinonitrile.
Tetramethylsuccinonitrile is primarily sourced from chemical suppliers such as Sigma Aldrich and TCI Chemicals. It is classified under nitriles, specifically as a derivative of succinonitrile, where hydrogen atoms are replaced by methyl groups. This structural modification significantly influences its physical and chemical properties, making it suitable for various industrial applications.
Tetramethylsuccinonitrile can be synthesized through several methods, including:
The synthesis typically requires precise control over temperature and concentration to ensure the desired molecular weight and purity of tetramethylsuccinonitrile. The resulting product must be characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure.
Tetramethylsuccinonitrile has a distinct molecular structure characterized by the following:
This structure features two cyano groups (−C≡N) flanking a central carbon chain that bears four methyl substituents.
The melting point of tetramethylsuccinonitrile is approximately 171 °C, indicating its stability at elevated temperatures compared to other similar compounds .
Tetramethylsuccinonitrile participates in various chemical reactions, including:
The reactivity of tetramethylsuccinonitrile is influenced by the electron-withdrawing nature of the cyano groups, which enhances its susceptibility to nucleophilic attack.
The mechanism of action for tetramethylsuccinonitrile primarily relates to its role in solid polymer electrolytes. When incorporated into polymer matrices, it facilitates ionic conductivity by providing pathways for ion transport due to its plasticizing effect. This process involves:
Data from studies indicate that blends containing tetramethylsuccinonitrile exhibit enhanced electrochemical performance compared to those without it .
Relevant analyses include differential scanning calorimetry and thermogravimetric analysis, which show that tetramethylsuccinonitrile maintains structural integrity at elevated temperatures while exhibiting significant thermal transitions that are critical for applications in electronics .
Tetramethylsuccinonitrile finds diverse applications in scientific research and industry:
Tetramethylsuccinonitrile (TMSN) is industrially synthesized through the controlled thermal decomposition of azodiisobutyronitrile (AIBN), a radical initiator widely used in polymer manufacturing. The reaction proceeds via homolytic cleavage of the AIBN dimer's N=N bond, generating two cyanoisopropyl radicals and nitrogen gas. Subsequent recombination of these radicals yields TMSN as the primary stable product. This exothermic decomposition (ΔH = -160 kJ/mol) typically occurs between 60-80°C, with the reaction kinetics following first-order dependence on AIBN concentration [1] [7].
Industrial optimization focuses on maximizing TMSN yield while minimizing side products. Key operational parameters include:
Table: Industrial Synthesis Parameters for TMSN Production
Parameter | Optimal Range | Effect on Yield |
---|---|---|
Temperature | 68-72°C | >90% above 70°C |
Reaction Time | 2.5 hours | Peak at 150 min |
AIBN Purity | >99% | Reduces byproducts |
Pressure | Atmospheric | Negligible effect |
The global production capacity exceeds 5,000 metric tons annually, primarily serving the polymer industry. Recent process innovations include continuous flow reactors that improve heat transfer efficiency and yield consistency compared to batch systems. These advancements have reduced energy consumption by 25% while maintaining TMSN purity >99.5% as verified by GC-MS analysis [1] [2] [9].
In vinyl polymer production, TMSN emerges as a significant decomposition byproduct during AIBN-initiated chain reactions. Quantitative studies reveal that approximately 5-8% of consumed AIBN converts to TMSN in standard methyl methacrylate polymerization, with concentration inversely proportional to monomer purity. The byproduct formation mechanism competes with radical propagation through three primary pathways:
In polyvinyl chloride (PVC) manufacturing, residual TMSN concentrations reach 50-200 ppm in finished products. Advanced extraction techniques (Soxhlet with ethanol) coupled with GC-NPD detection quantify these levels. Polymer characterization shows TMSN incorporation alters material properties by:
Table: TMSN Detection in Polymer Matrices
Polymer Type | Detection Method | Typical TMSN (ppm) | Migration Risk |
---|---|---|---|
PVC | GC-MS after extraction | 50-200 | Low |
PMMA | Headspace-GC | 10-50 | Negligible |
Polystyrene | SPME-GC-MS | 5-30 | Moderate |
Regulatory frameworks, particularly for food-contact polymers, mandate TMSN levels below 100 ppm. Modern polymerization facilities employ real-time FTIR monitoring to optimize initiator feed rates, reducing residual TMSN by 40% compared to conventional batch processes [1] [3] [4].
The formation of TMSN proceeds through radical recombination mechanisms influenced by both catalytic and non-catalytic pathways. Non-catalytic homolysis dominates in bulk polymer systems, where the activation energy (Ea = 128 kJ/mol) remains consistent across media. The unimolecular decomposition rate follows Arrhenius behavior:k = 3.6 × 10¹⁵ exp(-15400/T) s⁻¹validated between 50-90°C [7] [9].
Catalytic pathways emerge in specialty synthesis:
Table: Radical Interaction Mechanisms with Monomers
Radical Type | Preferred Reaction | Specificity Index | TMSN Yield Impact |
---|---|---|---|
Cyanoisopropyl | Tail addition | 0.98 | -15% |
Benzoyloxy | Head addition | 0.63 | +8% |
t-Butoxy | H-abstraction | 0.40 | +22% |
Radical-monomer interactions critically determine TMSN formation efficiency. Cyanoisopropyl radicals exhibit near-perfect regioselectivity (>98%) in styrene addition, minimizing unproductive pathways. Conversely, t-butoxy radicals demonstrate only 40% specificity toward MMA addition, with dominant H-abstraction creating methyl radicals that indirectly promote TMSN formation through secondary recombination. Computational studies (DFT at B3LYP/6-31G*) confirm the steric protection of cyanide groups in TMSN impedes hydrolysis, enhancing stability in polymer matrices [3] [7] [9].
Recent mechanistic studies reveal unexpected solvent participation where toluene derivatives form benzyl radicals that intercept cyanoisopropyl intermediates, reducing TMSN yields by 15-30% in solution polymerization. This underscores the critical role of reaction environment in controlling byproduct distribution [3] [9].
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